molecular formula C20H22N2O5S B2817577 3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide CAS No. 903339-63-9

3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide

Cat. No.: B2817577
CAS No.: 903339-63-9
M. Wt: 402.47
InChI Key: XRSQIGAMUSJGEE-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O5S and its molecular weight is 402.47. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Radioprotective Applications

The compound 3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide and its derivatives have been explored for their potential anticancer and radioprotective effects. Research findings suggest that certain derivatives of this compound demonstrate interesting cytotoxic activity against cancer cells, comparable to known anticancer drugs such as doxorubicin. Furthermore, some derivatives have shown promising radioprotective activity against γ-irradiation in mice models, highlighting their potential as protective agents in radiation exposure scenarios (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).

Antimicrobial Applications

The synthesis of quinoline derivatives, including those related to the this compound, has also been explored for antimicrobial purposes. These compounds have been evaluated for their activity against various microbial strains, showing significant antimicrobial properties. This suggests their potential use in developing new antimicrobial agents to combat resistant bacterial infections (Biointerface Research in Applied Chemistry, 2019).

Chemosensor Applications

Derivatives of this compound have been developed as chemosensors, demonstrating high selectivity and sensitivity towards specific metal ions. Such compounds can serve as dual-functional chemosensors for ions like Al3+ and Cu2+, showcasing their utility in environmental monitoring and analytical chemistry (Yang, Yuan, Yu, He, Hu, Wu, Jiang, & Wei, 2015).

Properties

IUPAC Name

3,4-dimethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-26-17-7-6-16(12-18(17)27-2)28(24,25)21-15-10-13-4-3-9-22-19(23)8-5-14(11-15)20(13)22/h6-7,10-12,21H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSQIGAMUSJGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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